![molecular formula C24H19ClN4O B4315153 4-[5-(4-CHLOROPHENYL)[1,3]BENZIMIDAZO[2,1-A]PHTHALAZIN-9-YL]MORPHOLINE](/img/structure/B4315153.png)
4-[5-(4-CHLOROPHENYL)[1,3]BENZIMIDAZO[2,1-A]PHTHALAZIN-9-YL]MORPHOLINE
Overview
Description
4-[5-(4-CHLOROPHENYL)[1,3]BENZIMIDAZO[2,1-A]PHTHALAZIN-9-YL]MORPHOLINE is a complex organic compound that belongs to the class of phthalazine derivatives. These compounds are known for their significant biological activities and pharmacological properties, making them valuable in various scientific research fields.
Preparation Methods
The synthesis of 4-[5-(4-CHLOROPHENYL)[1,3]BENZIMIDAZO[2,1-A]PHTHALAZIN-9-YL]MORPHOLINE typically involves multi-step reactions. One common synthetic route includes the condensation of 1-chloro-4-(4-chlorophenyl)phthalazine with morpholine under controlled conditions . The reaction is usually carried out in a solvent such as ethanol or methanol, with the presence of a catalyst to facilitate the process. Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
4-[5-(4-CHLOROPHENYL)[1,3]BENZIMIDAZO[2,1-A]PHTHALAZIN-9-YL]MORPHOLINE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur, especially at the chloro-phenyl group, using reagents like sodium azide or potassium cyanide.
Cyclization: The compound can undergo cyclization reactions to form more complex ring structures under specific conditions.
Scientific Research Applications
4-[5-(4-CHLOROPHENYL)[1,3]BENZIMIDAZO[2,1-A]PHTHALAZIN-9-YL]MORPHOLINE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-[5-(4-CHLOROPHENYL)[1,3]BENZIMIDAZO[2,1-A]PHTHALAZIN-9-YL]MORPHOLINE involves its interaction with VEGFR-2. By binding to the active site of VEGFR-2, the compound inhibits the receptor’s activity, thereby blocking the signaling pathways that promote angiogenesis. This inhibition can lead to reduced tumor growth and metastasis in cancer cells .
Comparison with Similar Compounds
4-[5-(4-CHLOROPHENYL)[1,3]BENZIMIDAZO[2,1-A]PHTHALAZIN-9-YL]MORPHOLINE can be compared to other phthalazine derivatives such as:
Sorafenib: A well-known VEGFR-2 inhibitor used in cancer therapy.
Vatalanib: Another VEGFR-2 inhibitor with similar applications in oncology.
AAC789: A phthalazine derivative with potent inhibitory activity against VEGFR-2.
The uniqueness of this compound lies in its specific structural modifications, which may offer advantages in terms of potency, selectivity, and reduced side effects compared to other similar compounds.
Properties
IUPAC Name |
4-[5-(4-chlorophenyl)benzimidazolo[2,1-a]phthalazin-9-yl]morpholine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19ClN4O/c25-17-7-5-16(6-8-17)23-19-3-1-2-4-20(19)24-26-21-10-9-18(15-22(21)29(24)27-23)28-11-13-30-14-12-28/h1-10,15H,11-14H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYEQVDJCDUGIAK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC3=C(C=C2)N=C4N3N=C(C5=CC=CC=C54)C6=CC=C(C=C6)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19ClN4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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